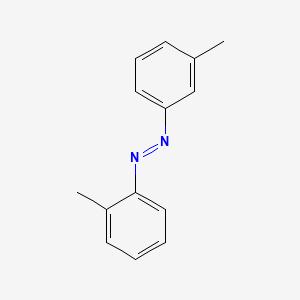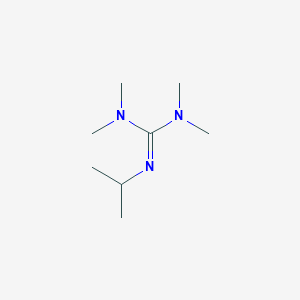
2-Picoline, 3-ethyl-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Picoline, 3-ethyl-, hydrochloride is a chemical compound that belongs to the class of pyridine derivatives. It is a hydrochloride salt form of 3-ethyl-2-picoline, which is a substituted pyridine. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and industrial chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Picoline, 3-ethyl-, hydrochloride typically involves the alkylation of 2-picoline with ethyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The resulting 3-ethyl-2-picoline is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of pyridine derivatives, including this compound, often involves the use of catalytic processes. One common method is the gas-phase synthesis over shape-selective catalysts such as ZSM-5 zeolite. This method allows for high selectivity and yield of the desired product .
Análisis De Reacciones Químicas
Types of Reactions
2-Picoline, 3-ethyl-, hydrochloride undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products Formed
Oxidation: Picolinic acid.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
2-Picoline, 3-ethyl-, hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex pyridine derivatives.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Picoline, 3-ethyl-, hydrochloride involves its interaction with various molecular targets. In biological systems, it can act as a ligand for metal ions, forming complexes that can influence enzymatic activities and other biochemical processes. The pyridine ring can also participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity to different targets .
Comparación Con Compuestos Similares
Similar Compounds
2-Methylpyridine (2-Picoline): A precursor for the synthesis of various pyridine derivatives.
3-Methylpyridine (3-Picoline): Used in the production of nicotinic acid and other chemicals.
Picolinic Acid: Known for its role in metal ion chelation and biological activities.
Uniqueness
2-Picoline, 3-ethyl-, hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group at the 3-position of the pyridine ring differentiates it from other picoline derivatives and influences its reactivity and applications.
Propiedades
Número CAS |
31299-84-0 |
|---|---|
Fórmula molecular |
C8H12ClN |
Peso molecular |
157.64 g/mol |
Nombre IUPAC |
3-ethyl-2-methylpyridine;hydrochloride |
InChI |
InChI=1S/C8H11N.ClH/c1-3-8-5-4-6-9-7(8)2;/h4-6H,3H2,1-2H3;1H |
Clave InChI |
SIYLAWZQXVOXPR-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(N=CC=C1)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



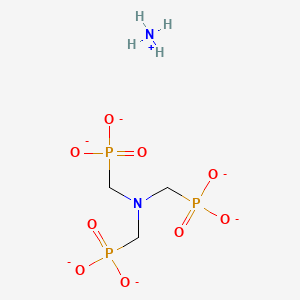
![3-[2-(3-Sulfanylpropylsulfanyl)ethylsulfanyl]propane-1-thiol](/img/structure/B14695177.png)
![N,N-dimethyl-4-[(E)-2-(1-methylpyridin-1-ium-2-yl)ethenyl]aniline;4-methylbenzenesulfonate](/img/structure/B14695195.png)
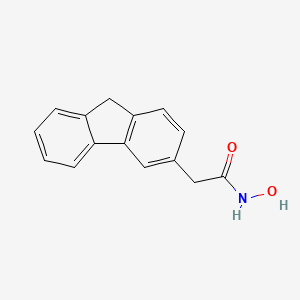
![N,N-dimethyl-4-[(E)-2-(1-methylpyridin-1-ium-2-yl)ethenyl]aniline;4-methylbenzenesulfonate](/img/structure/B14695202.png)

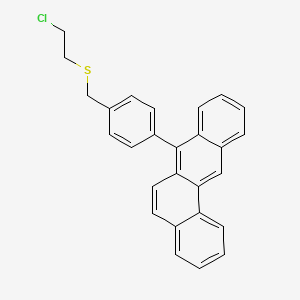
![1,4-Butanedione, 1,4-bis([1,1'-biphenyl]-4-yl)-](/img/structure/B14695215.png)

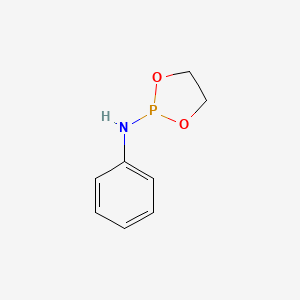
![6-methoxy-1,9,11-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),4,6,9-tetraen-2-one](/img/structure/B14695238.png)
